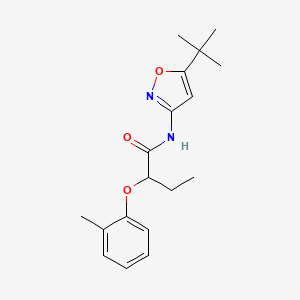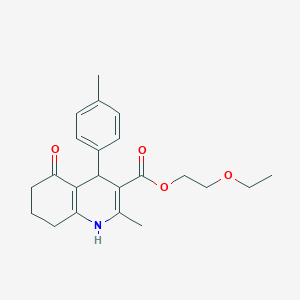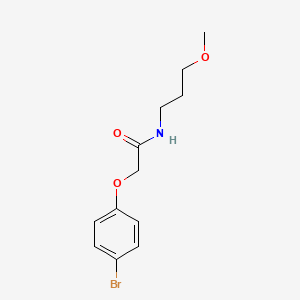![molecular formula C24H30F2S B5143585 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl](/img/structure/B5143585.png)
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl, also known as DFM-PCB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DFM-PCB belongs to the family of polychlorinated biphenyls (PCBs), which are a group of synthetic organic chemicals that have been widely used in industry and commerce.
Mechanism of Action
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has been shown to interact with the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of genes involved in various physiological processes. 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl binds to AhR and activates its signaling pathway, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective activities. In vitro and in vivo studies have demonstrated that 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, its low solubility in water and limited availability may pose challenges for some experiments.
Future Directions
There are several future directions for research on 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl. One potential area of focus is the development of new materials for optoelectronics and liquid crystals using 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl as a building block. Another area of interest is the investigation of 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl's potential therapeutic applications, particularly in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms underlying 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl's effects on cellular function and gene expression.
Synthesis Methods
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl can be synthesized by reacting 4-pentylcyclohexylmagnesium bromide with 4-bromobiphenyl in the presence of copper(I) iodide and difluoromethyl sulfide. The reaction yields 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl as a white solid with a purity of over 95%.
Scientific Research Applications
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has been studied for its potential applications in various fields, including optoelectronics, liquid crystals, and biomedical research. In optoelectronics, 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has been used as a dopant in organic light-emitting diodes (OLEDs) to improve their efficiency and stability. In liquid crystals, 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has been used as a mesogen to create new materials with improved properties.
properties
IUPAC Name |
1-(difluoromethylsulfanyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2S/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(17-15-22)27-24(25)26/h10-19,24H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRYBBZUENVOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Difluoromethyl)sulfanyl]-4'-(4-pentylcyclohexyl)biphenyl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethoxy-2-{[(2-phenylethyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5143516.png)
![1-[(4-methoxyphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5143522.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143525.png)
![2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5143530.png)
![1-cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B5143536.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)
![3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5143545.png)
![5-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143546.png)
![3-isopropyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5143549.png)


![diphenyl [(diethylamino)carbonyl]amidophosphate](/img/structure/B5143581.png)
![N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5143586.png)